Taxiphyllin

Descripción general

Descripción

Taxiphyllin is an organic compound that is used in a variety of scientific applications. It is a derivative of taxol, a natural product isolated from the bark of the Pacific yew tree. This compound has been used in the synthesis of taxol and other related compounds, as well as in the study of enzyme inhibition and protein-protein interactions. This compound is also known for its potential therapeutic applications in cancer and other diseases.

Aplicaciones Científicas De Investigación

Vascular Reactivity: Taxiphyllin has been studied for its effects on vascular reactivity. It was used in experiments involving porcine coronary artery endothelial cells to investigate its role in vasorelaxation. The study involved observing the changes in tension caused by different concentrations of this compound, among other substances, on the coronary artery rings from pig hearts

.

Neurodegenerative Diseases: Research has indicated that this compound might have beneficial effects in the context of neurodegenerative diseases like Alzheimer's disease (AD). It appears to play a role in the formation of β-amyloid (Aβ), a protein closely linked with the pathogenesis of AD. The compound's effects on Aβ aggregation, potentially influencing the development of the disease, have been a focus of this research area

.

Infection and Immune Response: this compound has also been explored for its potential influences on infection and immune responses. For example, studies have looked into its effects on biofilm formation, which is crucial in the context of bacterial infections. This compound's ability to inhibit biofilm formation by affecting certain bacterial processes has been particularly noted in the case of MRSA-induced pneumonia in mice models

.

Cellular and Molecular Pathways: On a cellular level, this compound's effects have been observed in various signaling pathways. For instance, its impact on the PI3K/AKT/mTOR/ERK signaling pathway has been studied in the context of cell protection and modulation. Additionally, its role in glucose uptake by myocytes through the PI3K/Akt and AMPK signaling pathways has been investigated, highlighting its potential implications in metabolic processes

.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Taxiphyllin, also known as dihydroquercetin, is a flavonoid compound . It is known to interact with various targets in the body. It has been suggested that this compound may interact with proteins such as Bcl-2, a protein necessary for cancer cell survival, and Bax, a cancer suppressor protein .

Mode of Action

It has been suggested that this compound may inhibit the enhanced activity of nf-κb in cerebral ischemia-reperfusion injury rats . It may also inhibit the infiltration of white blood cells and the expression of COX-2 and iNOS in cerebral ischemia-reperfusion injury .

Biochemical Pathways

This compound is known to affect several biochemical pathways. For instance, it has been suggested that it induces endothelium-dependent relaxation, involving at least in part, NO-mediated signaling through the PI3K/eNOS pathway . In addition, it has been found to cause cell cycle arrest and tumor regression by activating the Wnt/β-catenin signaling pathway .

Result of Action

The administration of this compound to human colorectal cancer HCT116 and HT29 cells has been shown to result in cell growth arrest and apoptosis . It has also been found to decrease the expression of β-catenin gene, AKT gene, and Survivin gene, and protein expression in vitro and in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the content of this compound in the leaves of Hydrangea macrophylla var. thunbergii was found to vary greatly, with more than a three-fold difference, depending on when the leaves were collected from the plants . Furthermore, the content of this compound was mostly hydrolyzed during plant processing .

Análisis Bioquímico

Biochemical Properties

Taxiphyllin is a flavonoid compound with a broad range of health-promoting effects . It exhibits excellent antioxidant, anti-inflammatory, and anti-microbial activities . It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit the increase in malondialdehyde (MDA) content and the decrease in total glutathione (tGSH) and superoxide dismutase (SOD) levels in testicular tissues caused by ischemia-reperfusion injury .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to have a protective effect on bone marrow-derived mesenchymal stem cells (bmMSCs) treated with Fenton reagent . It also has been shown to inhibit the growth of ovarian cancer cells in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves both direct and indirect antioxidant effects . Direct antioxidation occurs via multiple pathways, including electron transfer (ET), proton-coupled electron transfer (PCET), or hydrogen atom transfer (HAT). Indirect antioxidation involves binding to Fe2+ .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, cell viability was fully restored, even increasing to 142.9 ± 9.3% after treatment with this compound

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been suggested that this compound has potential therapeutic effects

Metabolic Pathways

This compound is involved in the biosynthesis of cyanogenic glycosides, a process that involves N-hydroxytyrosine, p-hydroxyphenylacetaldoxime, and p-hydroxyphenylacetonitrile as intermediates . The enzymes CYP79A118 is associated with the formation of this compound .

Propiedades

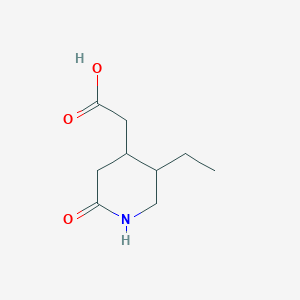

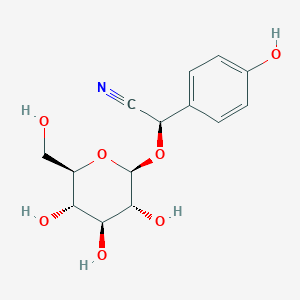

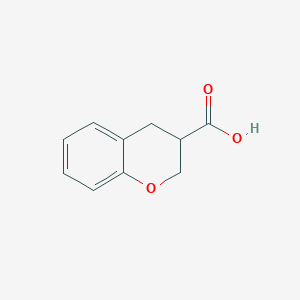

IUPAC Name |

2-(4-hydroxyphenyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLTYOJHPBMILU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taxiphyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

21401-21-8 | |

| Record name | Taxiphyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 °C | |

| Record name | Taxiphyllin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)

![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)

![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)

![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)

![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)

![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)

![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)